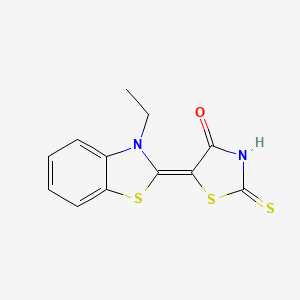
(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H10N2OS3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : C12H10N2OS3
- Molecular Weight : 294.4 g/mol
- IUPAC Name : (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Percentage |
|---|---|---|
| E. coli | 88.46% | 91.66% |
| S. aureus | 91.66% | 81.8% (ABTS assay) |
These results suggest that the compound could serve as a potent antibacterial agent, particularly effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazolidinone derivatives have also been recognized for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells:
| Cell Line | Compound Tested | Inhibition Rate |
|---|---|---|
| HT29 adenocarcinoma | 2-(arylimino)thiazolidin-4-one | Significant growth inhibition |
| H460 lung cancer | 2-(arylamino)thiazolidin-4-one | Moderate growth inhibition |
The presence of specific substituents on the aromatic ring enhances the anticancer activity of these compounds, indicating structure-activity relationships that warrant further investigation .
Antioxidant Activity
The antioxidant properties of thiazolidinone compounds have been assessed through various assays. For instance, the ABTS assay demonstrated substantial radical scavenging activity:
| Compound | IC50 Value (µM) |
|---|---|
| (5Z)-5-(3-ethyl-benzothiazol) | 81.8 |
This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Study on Antibacterial Efficacy
A study conducted by El-Rayyes et al. synthesized several thiazolidinone derivatives and evaluated their antibacterial efficacy against E. coli and S. aureus. The study highlighted that compounds with electron-withdrawing groups exhibited higher antibacterial activity due to enhanced electron affinity .
Anticancer Mechanism Investigation
Research published in MDPI explored the mechanism of action for thiazolidinone derivatives against cancer cell lines. It was found that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic strategy for cancer treatment .
Properties
Molecular Formula |
C12H10N2OS3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5Z)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2OS3/c1-2-14-7-5-3-4-6-8(7)17-11(14)9-10(15)13-12(16)18-9/h3-6H,2H2,1H3,(H,13,15,16)/b11-9- |
InChI Key |
ZEDUQFAKGGVMKV-LUAWRHEFSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















